N-(3-pyrazol-1-ylpropyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-pyrazol-1-ylpropyl)pyridine-4-carboxamide is a compound that belongs to the class of nitrogen-containing heterocyclic compounds. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazole ring and a pyridine ring, which are both important scaffolds in medicinal chemistry .
Preparation Methods
The synthesis of N-(3-pyrazol-1-ylpropyl)pyridine-4-carboxamide typically involves the reaction of 3-(pyrazol-1-yl)propylamine with pyridine-4-carboxylic acid or its derivatives. The reaction is usually carried out under reflux conditions in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
N-(3-pyrazol-1-ylpropyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3-pyrazol-1-ylpropyl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets involved can vary depending on the specific application and context .
Comparison with Similar Compounds
N-(3-pyrazol-1-ylpropyl)pyridine-4-carboxamide can be compared with other similar compounds, such as:
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound also contains a pyridine ring and has been studied for its potential biological activities.
1H-Pyrazolo[3,4-b]pyridines: These compounds share the pyrazole and pyridine rings and have been explored for their biomedical applications.
N-(Substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide: This compound has shown antifungal activity and is structurally related to this compound.
Properties
IUPAC Name |
N-(3-pyrazol-1-ylpropyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c17-12(11-3-7-13-8-4-11)14-5-1-9-16-10-2-6-15-16/h2-4,6-8,10H,1,5,9H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWKZMBXFKUMRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCCNC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.